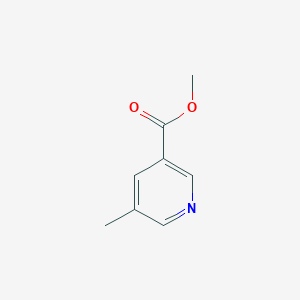

Methyl 5-Methylnicotinate

Description

The exact mass of the compound Methyl 5-Methylnicotinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83076. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-Methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-Methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQILMMLAGGFMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292469 | |

| Record name | Methyl 5-Methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-45-6 | |

| Record name | 29681-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-Methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 5-Methylnicotinate?

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 5-Methylnicotinate

Abstract

Methyl 5-Methylnicotinate (CAS No: 29681-45-6) is a substituted pyridine derivative of significant interest in pharmaceutical and chemical research. As a key building block derived from nicotinic acid (Vitamin B3), it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and complex organic compounds.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, standardized protocols for its synthesis and analysis, and insights into its chemical reactivity and biological relevance. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this versatile compound for laboratory and industrial applications.

Compound Identification and Core Properties

Methyl 5-Methylnicotinate is structurally characterized by a pyridine ring substituted with a methyl group at the 5-position and a methyl ester at the 3-position. This arrangement of functional groups dictates its chemical behavior and physical characteristics.

Structural and Physical Data Summary

The fundamental physical and chemical identification data for Methyl 5-Methylnicotinate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 29681-45-6 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | White to light yellow crystalline solid/powder | [4] |

| Melting Point | 46-50 °C | |

| Boiling Point | 90 °C @ 3 mmHg | |

| Solubility | Soluble in methanol and chloroform. | [2] |

| Density (Predicted) | 1.104 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.49 ± 0.20 | [4] |

| Synonyms | Methyl 5-methylpyridine-3-carboxylate, 5-Methylnicotinic acid methyl ester | |

| SMILES | Cc1cc(cnc1)C(=O)OC | |

| InChI Key | KQILMMLAGGFMCM-UHFFFAOYSA-N |

Chemical Properties and Reactivity Profile

The chemical nature of Methyl 5-Methylnicotinate is governed by the interplay between the electron-deficient pyridine ring and the electrophilic ester functional group.

Stability and Storage

The compound is noted to be air-sensitive, and storage under an inert atmosphere is recommended to prevent degradation. It should be stored in a cool, dark, and dry place. As an ester, it is susceptible to hydrolysis to the parent carboxylic acid (5-methylnicotinic acid) and methanol, a reaction catalyzed by the presence of strong acids or bases and water.

Reactivity and Synthetic Utility

The primary utility of Methyl 5-Methylnicotinate lies in its role as a synthetic intermediate.[1] The ester group is the most reactive site for transformations.

-

Reduction: The ester can be readily reduced to the corresponding primary alcohol, (5-methylpyridin-3-yl)methanol. This transformation is critical as this alcohol is itself a key intermediate for pharmaceuticals like Rupatadine fumarate.[4][5] Common reducing agents for this purpose include complex metal hydrides like sodium borohydride in the presence of activating agents, or stronger agents like lithium aluminum hydride.

-

Nucleophilic Acyl Substitution: The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to transesterification (with other alcohols), amidation (with amines), or hydrolysis (with water).[6] This reactivity allows for the conversion of the methyl ester into a wide array of other functional groups, expanding its synthetic versatility.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of Methyl 5-Methylnicotinate. While comprehensive, peer-reviewed spectral datasets are not widely published, the expected spectral characteristics can be reliably predicted based on the known structure. The following sections provide these expected values and serve as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.9 - 9.1 | Singlet (s) or Doublet (d) | 1H | H-2 (Pyridine ring, adjacent to N) |

| ~8.2 - 8.4 | Singlet (s) or Doublet (d) | 1H | H-6 (Pyridine ring, adjacent to N) |

| ~8.0 - 8.2 | Singlet (s) or Triplet (t) | 1H | H-4 (Pyridine ring) |

| ~3.9 | Singlet (s) | 3H | -OCH₃ (Ester methyl) |

| ~2.4 | Singlet (s) | 3H | -CH₃ (Pyridine methyl) |

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | C=O (Ester carbonyl) |

| ~152 | C-2 (Pyridine ring) |

| ~148 | C-6 (Pyridine ring) |

| ~137 | C-4 (Pyridine ring) |

| ~132 | C-5 (Pyridine ring) |

| ~128 | C-3 (Pyridine ring) |

| ~52 | -OCH₃ (Ester methyl) |

| ~18 | -CH₃ (Pyridine methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| ~2950 | C-H Stretch | Aliphatic (-CH₃) |

| ~1730 - 1715 | C=O Stretch | Ester |

| ~1590 | C=C / C=N Stretch | Aromatic (Pyridine) |

| ~1300 - 1100 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Methyl 5-Methylnicotinate, the expected molecular ion peak would be:

-

[M]⁺: m/z ≈ 151.16

Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and analysis of Methyl 5-Methylnicotinate, designed for reproducibility and scientific integrity.

Synthesis Workflow

The most common laboratory synthesis is the Fischer esterification of 5-methylnicotinic acid.[4][7]

Caption: General workflow for the synthesis of Methyl 5-Methylnicotinate.

Step-by-Step Synthesis Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylnicotinic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of methanol (e.g., 5-10 volumes). Begin stirring.

-

Activation: Carefully and slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirring suspension. The addition is exothermic and will generate HCl gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-85°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]

-

Workup - Quenching: Cool the mixture to room temperature and then pour it slowly over crushed ice or into ice-cold water.[4]

-

Workup - Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH reaches ~8.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate.

-

Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Analytical Characterization Workflow

Caption: Standard workflow for analytical characterization.

Step-by-Step Analytical Protocols:

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the chemical shifts to TMS (0.00 ppm).

-

-

FTIR-ATR Spectroscopy:

-

Background: Ensure the ATR crystal is clean and acquire a background spectrum.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure with the anvil.

-

Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]

-

-

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like ethyl acetate or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Data Acquisition: The sample is vaporized and separated on the GC column before entering the mass spectrometer, which records the mass-to-charge ratio of the resulting ions.

-

Applications and Biological Context

Methyl 5-Methylnicotinate is primarily a synthetic building block.[1] Its importance stems from its relationship to nicotinic acid (Niacin/Vitamin B3), a crucial molecule in cellular metabolism and a therapeutic agent for dyslipidemia.[9][10]

Role in Drug Development

Nicotinic acid derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[9][11] The parent molecule, nicotinic acid, is known to favorably modulate blood lipid profiles by reducing LDL ("bad") cholesterol and triglycerides while increasing HDL ("good") cholesterol.[12]

Mechanism of Action of Nicotinic Acid

The primary pharmacological target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes (fat cells).[13][14]

Caption: Simplified signaling pathway of Nicotinic Acid via the GPR109A receptor.

Binding of nicotinic acid to GPR109A activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[14] This leads to decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). The subsequent decrease in the phosphorylation and activation of hormone-sensitive lipase results in reduced hydrolysis of triglycerides and a significant decrease in the release of free fatty acids from adipose tissue into the bloodstream.[12] Since the liver uses circulating free fatty acids as a primary substrate for synthesizing triglycerides and VLDL (the precursor to LDL), this reduction in substrate availability leads to lower VLDL and LDL production.[12][13]

Safety and Handling

Methyl 5-Methylnicotinate is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Handling should occur in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

Jawad Mohsen, E. M., Salih, N. A., Wheed, A., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1). (Link)

-

Jawad Mohsen, E. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. (Link)

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. (Link)

-

National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem. (Link)

-

Vinge, E. (1991). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. (Link)

-

Wikipedia. (n.d.). Nicotinic acid. (Link)

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. (Link)

-

ChemicalBook. (n.d.). (5-METHYLPYRIDIN-3-YL)METHANOL. (Link)

-

ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) 13C NMR spectrum. (Link)

-

MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. (Link)

-

ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. (Link)

-

ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE(29681-45-6) 1H NMR spectrum. (Link)

-

ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) MS spectrum. (Link)

-

Google Patents. (n.d.). Esterification of pyridine carboxylic acids. (Link)

-

BenchChem. (n.d.). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. (Link)

-

Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. (Link)

-

ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE. (Link)

-

ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis. (Link)

-

SpectraBase. (n.d.). Methylnicotinate - Optional[FTIR] - Spectrum. (Link)

-

SpectraBase. (n.d.). Methylnicotinate - Optional[Vapor Phase IR] - Spectrum. (Link)

-

ChemWhat. (n.d.). METHYL 5-METHYLNICOTINATE CAS#: 29681-45-6. (Link)

-

Human Metabolome Database. (2012). Showing metabocard for Methyl nicotinate (HMDB0029806). (Link)

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 5-Methylnicotinate. (Link)

-

Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (Link)

-

PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (Link)

-

UCHEM. (n.d.). High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. (Link)

-

Parchem. (n.d.). Methyl 5-Methylnicotinate (Cas 29681-45-6). (Link)

-

MySkinRecipes. (n.d.). (5-Methylpyridin-3-Yl)Methanol. (Link)

Sources

- 1. myuchem.com [myuchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. parchem.com [parchem.com]

- 4. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]

- 5. (5-METHYLPYRIDIN-3-YL)METHANOL | 102074-19-1 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 14. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Methyl 5-Methylnicotinate

Introduction

Methyl 5-methylnicotinate is a pyridine-carboxylate ester that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its structural backbone, derived from nicotinic acid (Vitamin B3), makes it a key building block in medicinal chemistry, particularly for developing agents targeting neurological disorders.[1][2] The successful and efficient synthesis of this compound is therefore of significant interest to researchers in drug development and organic synthesis.

This guide provides an in-depth examination of the synthesis of methyl 5-methylnicotinate from its carboxylic acid precursor, 5-methylnicotinic acid. We will focus on the most common and scalable method, the Fischer-Speier esterification, delving into its mechanistic underpinnings, providing a detailed experimental protocol, and outlining robust methods for purification and characterization.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental to designing a successful synthetic strategy, particularly for planning reaction conditions and purification procedures.

| Property | 5-Methylnicotinic Acid | Methyl 5-Methylnicotinate |

| CAS Number | 3222-49-9[4][5] | 29681-45-6[6][7] |

| Molecular Formula | C₇H₇NO₂[4][5] | C₈H₉NO₂[6][8] |

| Molecular Weight | 137.14 g/mol [2][5] | 151.16 g/mol [6][7] |

| Appearance | White solid[2] | White to yellow crystalline solid[1][8][9] |

| Melting Point | 214-220 °C[2] | 46-48 °C[7][8] |

| Boiling Point | 317.48 °C[4] | 90 °C at 3 mmHg[7][8] |

| Solubility | Sparingly soluble in water (0.083 g/L at 25°C).[10][11] | Soluble in chloroform and methanol.[7][8][12] |

Synthetic Strategy: An Overview

The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic chemistry. The most direct and atom-economical approach for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis. This method is particularly well-suited for large-scale production due to its cost-effectiveness.[13]

Caption: Key stages of the Fischer-Speier esterification mechanism.

Detailed Experimental Protocol

This protocol is a representative example. Quantities and reaction times may need to be optimized based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylnicotinic acid (e.g., 10.0 g, 0.073 mol).

-

Reagent Addition: Add a large excess of methanol (e.g., 100 mL). While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL). The addition of acid is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. [14]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing ice water (e.g., 200 mL).

-

Basification: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. [6][15]Be cautious as carbon dioxide gas will evolve.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (e.g., 3 x 50 mL). [6]7. Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. [6]8. Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 5-methylnicotinate. [6]

Purification and Isolation

The crude product obtained after solvent evaporation is often of sufficient purity for many applications. However, for obtaining high-purity material, further purification is recommended.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be effective.

-

Column Chromatography: For oils or highly impure solids, purification by silica gel column chromatography is the method of choice. A solvent system of petroleum ether/ethyl acetate or dichloromethane/methanol can be used for elution. [15][16][17]

Characterization of Methyl 5-Methylnicotinate

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the methyl group on the ring, and a singlet for the methyl ester protons. [18] |

| ¹³C NMR | The spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the two distinct methyl group carbons. [18] |

| IR Spectroscopy | A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1720-1730 cm⁻¹. [16] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (151.16 g/mol ). [16] |

Alternative Synthetic Approaches

While Fischer esterification is robust, other methods can be employed, particularly when dealing with sensitive substrates or when anhydrous conditions are required.

-

Acyl Chloride Formation: A two-step approach involves first converting the 5-methylnicotinic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [17][19][20]The resulting 5-methylnicotinoyl chloride is then reacted with methanol to form the ester. [17]This method is often faster and not equilibrium-limited but involves harsher reagents. [20]Some procedures even add thionyl chloride directly to a mixture of the acid and alcohol. [6][12][21]

Troubleshooting and Process Optimization

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reflux time can be extended. Ensure the acid catalyst has not been deactivated and that the methanol is sufficiently dry.

-

Low Yield: Poor yields can result from incomplete reaction or losses during the work-up. Ensure thorough extraction from the aqueous layer. During neutralization, avoid making the solution too basic, as this can promote hydrolysis of the ester product. [22]* Driving the Equilibrium: To further drive the reaction to completion, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water as it is formed. [23]

Conclusion

The synthesis of methyl 5-methylnicotinate from 5-methylnicotinic acid is most effectively achieved through the classic Fischer-Speier esterification. This method is scalable, utilizes readily available reagents, and follows a well-understood reaction mechanism. By controlling the reaction equilibrium through the use of excess alcohol and an acid catalyst, high yields of the desired product can be obtained. Proper purification and thorough characterization are essential to ensure the final product meets the high-purity standards required for its application in pharmaceutical and chemical research.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]

-

Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

-

Thermophysical Properties of 5-Methylnicotinic acid. Chemcasts. Retrieved from [Link]

-

5-Methyl-nicotinic acid methyl ester. ChemBK. Retrieved from [Link]

-

Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. Retrieved from [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

5-Methylnicotinic acid. PubChem, National Institutes of Health. Retrieved from [Link]

-

METHYL 5-METHYLNICOTINATE. ChemWhat. Retrieved from [Link]

-

How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. Scribd. Retrieved from [Link]

-

Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022, August 27). Neliti. Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011. Sonoma State University. Retrieved from [Link]

-

Fischer Esterification. University of Toronto. Retrieved from [Link]

-

Synthesis and antinociceptive activity of methyl nicotinate. (2015, August 5). ResearchGate. Retrieved from [Link]

-

High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. (2025, September 10). UCHEM. Retrieved from [Link]

-

Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Portal. Retrieved from [Link]

- Process for the production of 6-methylnicotinic acid ester. Google Patents.

- Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.

-

Methyl Nicotinate Impurities and Related Compound. Veeprho. Retrieved from [Link]

-

Fischer Esterification. Chemistry Steps. Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University. Retrieved from [Link]

-

Methyl Nicotinate. PubChem, National Institutes of Health. Retrieved from [Link]

-

Reaction of Carboxylic Acids with Thionyl Chloride. (2013, December 8). YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. myuchem.com [myuchem.com]

- 4. chem-casts.com [chem-casts.com]

- 5. 5-Methylnicotinic acid | C7H7NO2 | CID 256208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]

- 12. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. environmentclearance.nic.in [environmentclearance.nic.in]

- 15. researchgate.net [researchgate.net]

- 16. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

- 19. media.neliti.com [media.neliti.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. echemi.com [echemi.com]

- 22. researchgate.net [researchgate.net]

- 23. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to Methyl 5-methylpyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 5-methylpyridine-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and prospective applications of this compound, grounding its claims in established chemical principles and analogous literature.

Introduction and Nomenclature

Methyl 5-methylpyridine-3-carboxylate is a derivative of nicotinic acid, featuring a methyl group at the 5-position and a methyl ester at the 3-position of the pyridine ring. While this specific ester is a valuable research chemical, it is noteworthy that a dedicated CAS (Chemical Abstracts Service) number for Methyl 5-methylpyridine-3-carboxylate is not readily found in major chemical databases. The parent compound, 5-Methylpyridine-3-carboxylic acid , is well-documented under CAS Number 3222-49-9 [1][2]. For the purpose of this guide, we will refer to the properties and synthesis based on this parent structure and analogous pyridine carboxylates.

The structure of Methyl 5-methylpyridine-3-carboxylate is a confluence of functionalities that make it an attractive scaffold for further chemical modification. The pyridine ring serves as a bioisostere for a phenyl group but with altered electronic properties and the ability to act as a hydrogen bond acceptor. The methyl ester provides a handle for further reactions, such as amidation, to introduce diverse functional groups.

Synthesis of Methyl 5-methylpyridine-3-carboxylate

The most direct and common method for the synthesis of Methyl 5-methylpyridine-3-carboxylate is the Fischer esterification of its parent carboxylic acid. This acid-catalyzed reaction is a robust and well-understood transformation in organic chemistry.

Proposed Synthetic Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of Methyl 5-methylpyridine-3-carboxylate from 5-Methylpyridine-3-carboxylic acid.

Materials:

-

5-Methylpyridine-3-carboxylic acid (CAS 3222-49-9)

-

Methanol (ACS grade, anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM) or Ethyl acetate

Procedure:

-

To a solution of 5-Methylpyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 5-methylpyridine-3-carboxylate.

Causality Behind Experimental Choices:

-

The use of an acid catalyst (sulfuric acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Anhydrous conditions are crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.

-

Refluxing the reaction mixture increases the reaction rate.

-

The workup with sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid.

Synthesis Workflow Diagram:

Caption: Fischer Esterification of 5-Methylpyridine-3-carboxylic acid.

Physicochemical and Safety Data (Analogous)

Due to the lack of specific data for Methyl 5-methylpyridine-3-carboxylate, the following table presents data for the parent acid and a structurally similar compound, Methyl 6-methylpyridine-3-carboxylate (CAS 5470-70-2), to provide an estimate of its properties.

| Property | 5-Methylpyridine-3-carboxylic acid | Methyl 6-methylpyridine-3-carboxylate (Analog) |

| CAS Number | 3222-49-9[1][2] | 5470-70-2 |

| Molecular Formula | C₇H₇NO₂[1] | C₈H₉NO₂ |

| Molecular Weight | 137.14 g/mol [1] | 151.16 g/mol |

| Appearance | Solid[1] | Solid[3] |

| Melting Point | 207-215 °C[1] | 34-37 °C[3] |

| Boiling Point | Not available | 160 °C / 106 mmHg[3] |

Safety Information: Safety data for pyridine carboxylate esters should be handled with care. For the parent acid, the hazard classifications include skin irritation, eye irritation, and specific target organ toxicity (respiratory system)[1]. It is prudent to assume that Methyl 5-methylpyridine-3-carboxylate may have similar hazards. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs. The introduction of a methyl group can influence the molecule's metabolic stability and its interaction with biological targets.

Role as a Scaffold in Drug Discovery

Methyl 5-methylpyridine-3-carboxylate is a versatile building block for the synthesis of more complex molecules. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide chemical space. The pyridine nitrogen can be involved in hydrogen bonding with protein targets.

Potential Therapeutic Areas:

-

Oncology: The pyridine scaffold is present in many kinase inhibitors.

-

Neuroscience: Nicotinic acid derivatives have been explored for their effects on the central nervous system.

-

Inflammatory Diseases: The anti-inflammatory properties of various pyridine derivatives are well-documented.

Conceptual Application Workflow:

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

Methyl 5-methylpyridine-3-carboxylate, while not having a readily identifiable CAS number, represents a valuable and versatile building block for chemical synthesis. Its straightforward preparation from 5-Methylpyridine-3-carboxylic acid and the reactivity of its ester group make it an ideal starting material for the creation of diverse chemical libraries. Researchers in drug discovery and materials science can leverage the unique electronic and steric properties of this scaffold to design novel molecules with tailored functions. As with any chemical, proper safety precautions based on the data of analogous compounds should be strictly followed.

References

-

Methyl 6-fluoro-5-methylpyridine-3-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

Sources

A Technical Guide to the Starting Materials and Synthesis of Methyl 5-Methylnicotinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthetic pathways for Methyl 5-Methylnicotinate (CAS: 29681-45-6), a key intermediate in the pharmaceutical and cosmetic industries.[1] As a derivative of nicotinic acid (Vitamin B3), this compound serves as a critical building block for more complex molecules.[1][2] This document emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, field-proven protocols for its synthesis, ensuring both scientific rigor and practical applicability.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and industrially viable synthesis of Methyl 5-Methylnicotinate is not a single reaction but a two-stage process. This strategy hinges on the initial, selective oxidation of a readily available precursor to form a key carboxylic acid intermediate, which is then esterified in the final step.

-

Stage 1: Synthesis of 5-Methylnicotinic Acid. The foundational starting material for this entire process is 3,5-Lutidine (also known as 3,5-Dimethylpyridine).[3][4] The primary challenge and focus of this stage is the selective oxidation of only one of the two methyl groups to a carboxylic acid.

-

Stage 2: Esterification. The intermediate, 5-Methylnicotinic Acid , is reacted with Methanol to yield the final product, Methyl 5-Methylnicotinate.[5]

This bifurcated approach allows for greater control over the reaction and facilitates the purification of the intermediate and the final product, leading to higher overall purity and yield.

Caption: Overall two-stage synthesis pathway for Methyl 5-Methylnicotinate.

Stage 1: Synthesis of the Key Intermediate: 5-Methylnicotinic Acid

The conversion of 3,5-Lutidine to 5-Methylnicotinic acid is the critical, yield-determining step of the entire synthesis. The choice of oxidizing agent dictates the reaction conditions, workup procedure, and environmental impact.

Starting Material: 3,5-Lutidine

-

IUPAC Name: 3,5-Dimethylpyridine[4]

-

CAS Number: 591-22-0

-

Molecular Formula: C₇H₉N[4]

-

Rationale for Use: 3,5-Lutidine is an inexpensive and widely available commodity chemical, produced industrially from the condensation of acrolein, formaldehyde, and ammonia.[4] Its symmetrical structure presents a challenge: the oxidation must be controlled to prevent the formation of the di-acid byproduct, 3,5-pyridinedicarboxylic acid.

Synthetic Approach A: Potassium Permanganate Oxidation

This is the classic and most frequently cited method. Potassium permanganate (KMnO₄) is a powerful, inexpensive oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.

Causality of Experimental Choices: The reaction is performed in an aqueous solvent under mild temperature control (25-35°C).[3][6] This control is critical to maintain selectivity. Higher temperatures would significantly increase the rate of the second oxidation, leading to a higher proportion of the undesirable 3,5-pyridinedicarboxylic acid byproduct. The workup procedure is a self-validating system that leverages the differential solubility of the mono-acid product and the di-acid byproduct at varying pH levels to achieve effective separation.[6]

Experimental Protocol: Oxidation with KMnO₄ [3][6]

-

Reaction Setup: In a suitable reactor, charge 120 kg of 3,5-lutidine into 1200 L of water.

-

Oxidant Addition: While stirring and maintaining the temperature between 25-35°C, add 300 kg of potassium permanganate portion-wise over 4.5 hours.

-

Reaction: Maintain the reaction mixture at 30°C for 16-18 hours.

-

Byproduct Removal (MnO₂): Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Byproduct Removal (Di-acid): Adjust the pH of the filtrate to 0.3-0.6 with concentrated hydrochloric acid. This protonates the di-acid, causing it to precipitate. Filter to remove the 3,5-pyridinedicarboxylic acid.

-

Product Isolation: Adjust the pH of the remaining filtrate to 2.5-3.2 with concentrated hydrochloric acid. This causes the desired product, 5-Methylnicotinic acid, to precipitate as a crude solid.

-

Purification: Collect the crude product by centrifugation. Recrystallize from ethanol to achieve a final purity of over 99%.[6]

Caption: Purification workflow for 5-Methylnicotinic acid via pH adjustment.

Synthetic Approach B: Hydrogen Peroxide / Sulfuric Acid Oxidation

This method, often detailed in patent literature, presents an alternative to the permanganate route, avoiding the generation of large quantities of solid manganese waste.[7]

Causality of Experimental Choices: Concentrated sulfuric acid acts as both the solvent and a catalyst, activating the hydrogen peroxide (H₂O₂) oxidant.[7] The reaction requires significantly higher temperatures (110-130°C) than the permanganate method.[7][8] This thermal energy is necessary for the H₂O₂/H₂SO₄ system to effectively oxidize the methyl group. The patent literature suggests this method can achieve yields of over 60% and simplifies the workup, as no solid oxidant byproducts are formed.[7]

Experimental Protocol: Oxidation with H₂O₂/H₂SO₄ [7]

-

Reaction Setup: In a reactor suitable for strong acids, use concentrated sulfuric acid as the solvent. Add 3,5-lutidine.

-

Oxidant Addition: While maintaining the temperature between 110-130°C, add 5-30% hydrogen peroxide dropwise. The molar ratio of 3,5-lutidine to hydrogen peroxide should be approximately 1:2-3.

-

Reaction: Hold the reaction at temperature for 5-20 hours.

-

Isolation: Cool the reaction mixture to room temperature and filter if necessary. Adjust the pH of the filtrate to 3-4 to precipitate the 5-methylnicotinic acid product.

-

Purification: Collect the filter cake to obtain the product.

Comparative Analysis of Oxidation Methods

| Feature | Potassium Permanganate (KMnO₄) | Hydrogen Peroxide (H₂O₂/H₂SO₄) |

| Starting Material | 3,5-Lutidine | 3,5-Lutidine |

| Oxidizing Agent | KMnO₄ | H₂O₂ |

| Solvent / Catalyst | Water | Concentrated H₂SO₄ |

| Temperature | 25-35°C[3] | 110-130°C[7] |

| Reported Yield | ~51-59%[3][6] | >60%[7] |

| Key Byproducts | MnO₂, 3,5-pyridinedicarboxylic acid[6] | 3,5-pyridinedicarboxylic acid |

| Workup Complexity | High (filtration of MnO₂, multiple pH adjustments)[6] | Moderate (pH adjustment)[7] |

| Environmental Impact | High (solid manganese waste)[8] | Lower (no solid metal waste) |

Stage 2: Esterification to Methyl 5-Methylnicotinate

This final stage is a classic Fischer esterification, converting the carboxylic acid intermediate into the desired methyl ester. The reaction is an equilibrium process that is driven to completion by using a large excess of methanol, which serves as both a reagent and the solvent.

Starting Material: 5-Methylnicotinic Acid

-

CAS Number: 3222-49-9[9]

-

Molecular Formula: C₇H₇NO₂[9]

-

Purity: High purity (>99%) is recommended to ensure a clean esterification and simplify final purification.

High-Yield Protocol using Thionyl Chloride

While traditional acid catalysts like sulfuric acid are effective, using thionyl chloride (SOCl₂) offers a highly efficient route with excellent reported yields.[5][10]

Causality of Experimental Choices: Thionyl chloride serves a dual purpose. It reacts with the 5-methylnicotinic acid to form a highly reactive acyl chloride intermediate. Simultaneously, it reacts with the methanol solvent to generate HCl in situ, which catalyzes the reaction. This dual-action mechanism results in a rapid and complete conversion. The reaction is performed under reflux to provide the necessary activation energy.[5] A final neutralization step is required to quench the acidic catalyst and any unreacted thionyl chloride, allowing the neutral ester product to be cleanly extracted into an organic solvent.[5]

Experimental Protocol: Thionyl Chloride-Mediated Esterification [5]

-

Reaction Setup: In a 1000 mL four-necked flask under a nitrogen atmosphere, add 5-methylnicotinic acid (100.0 g, 0.73 mol) and 500 mL of methanol.

-

Catalyst Addition: While maintaining the temperature between 20-25°C, add thionyl chloride (110 mL, 1.5 mol) dropwise.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 4 hours.

-

Solvent Removal: Cool the mixture and evaporate the excess methanol under reduced pressure.

-

Quench & Neutralize: Add 200 mL of ice water to the residue. Carefully neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Drying & Isolation: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and remove the ethyl acetate by rotary evaporation to yield Methyl 5-Methylnicotinate as a white solid.

-

Yield: This protocol reports a high yield of 98.2%.[5]

Conclusion

The synthesis of Methyl 5-Methylnicotinate is most effectively achieved through a well-defined, two-stage process commencing with 3,5-Lutidine. The initial selective oxidation to 5-Methylnicotinic acid is the most critical step, with both potassium permanganate and hydrogen peroxide/sulfuric acid systems offering viable, albeit different, approaches in terms of operational conditions and waste management. The subsequent esterification of the resulting acid with methanol, particularly when mediated by thionyl chloride, is a high-yielding and robust transformation. By understanding the causality behind the choice of reagents and reaction conditions, researchers can reliably and efficiently produce this valuable chemical intermediate.

References

-

5-Methylnicotinic acid synthesis. ChemicalBook.

-

5-Methylnicotinic acid | 3222-49-9. ChemicalBook.

-

METHYL 5-METHYLNICOTINATE synthesis. ChemicalBook.

-

CN102584695B - Preparing method of 5-methylnicotinicacid. Google Patents.

-

CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.

-

High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM.

-

CN102584695A - Preparing method of 5-methylnicotinicacid. Google Patents.

-

Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com.

-

(48) methyl-6-methyinicotinate Route of Synthesis.

-

A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. Benchchem.

-

US10654806B2 - Menthyl nicotinate synthesis process. Google Patents.

-

Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate.

-

5-Methyl-nicotinic acid methyl ester. ChemBK.

-

Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate. Benchchem.

-

Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. Benchchem.

-

Nicotinic Acid Methyl Ester 5-N-Methylnitrone. Santa Cruz Biotechnology.

-

WO2017211543A1 - New menthyl nicotinate synthesis process. Google Patents.

-

3,5-Lutidine. Wikipedia.

-

Methyl Nicotinate: uses and Synthesis method. ChemicalBook.

-

5-Methylnicotinic acid methyl ester, CasNo.29681-45-6. Chemwill Asia Co., Ltd.

-

EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.

-

3,5-LUTIDINE. Loba Chemie.

-

methyl nicotinate, 93-60-7. The Good Scents Company.

-

Methyl nicotinate. Wikipedia.

-

3,5-Lutidine 3,5-Dimethylpyridine. Sigma-Aldrich.

-

US4579953A - Process for the production of 6-methylnicotinic acid ester. Google Patents.

Sources

- 1. myuchem.com [myuchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 5. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 6. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 7. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 8. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 9. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Methyl 5-Methylnicotinate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-Methylnicotinate, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. In the absence of a complete, publicly available experimental dataset for Methyl 5-Methylnicotinate, this guide will leverage the comprehensive spectroscopic data of the closely related parent compound, Methyl Nicotinate, as a foundational model. By understanding the spectral characteristics of Methyl Nicotinate, we can make well-informed predictions about the spectroscopic behavior of Methyl 5-Methylnicotinate, focusing on the influence of the 5-methyl substituent on the pyridine ring.

Introduction: The Importance of Spectroscopic Analysis

In the realm of chemical and pharmaceutical sciences, the unambiguous identification and structural elucidation of organic molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about a molecule's structure, connectivity, and functional groups. For a compound like Methyl 5-Methylnicotinate, understanding its spectroscopic signature is crucial for confirming its identity, assessing its purity, and predicting its chemical behavior.

Methyl 5-Methylnicotinate is a derivative of nicotinic acid, a vital component in various biological processes. The addition of a methyl group to the pyridine ring can significantly influence its electronic properties, reactivity, and pharmacological activity. This guide will walk through the theoretical underpinnings and practical application of key spectroscopic methods in the analysis of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Predicted ¹H NMR Spectrum of Methyl 5-Methylnicotinate

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of Methyl 5-Methylnicotinate and data from related compounds, we can predict the following proton signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.9 | Singlet | H-2 | The proton at position 2 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. |

| ~8.1 | Singlet | H-6 | The proton at position 6 is also adjacent to the nitrogen and will be significantly deshielded. |

| ~7.9 | Singlet | H-4 | The proton at position 4 will be less deshielded than H-2 and H-6. |

| ~3.9 | Singlet | -OCH₃ | The protons of the methyl ester group are in a relatively shielded environment. |

| ~2.4 | Singlet | 5-CH₃ | The protons of the methyl group on the pyridine ring will appear in the aliphatic region. |

Expert Insight: The introduction of the electron-donating methyl group at the 5-position is expected to cause a slight upfield shift (to lower ppm values) for the aromatic protons compared to the parent Methyl Nicotinate. This is due to the increased electron density on the pyridine ring.

Predicted ¹³C NMR Spectrum of Methyl 5-Methylnicotinate

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~152 | C-2 | The carbon adjacent to the nitrogen is deshielded. |

| ~148 | C-6 | The other carbon adjacent to the nitrogen is also deshielded. |

| ~138 | C-4 | Aromatic carbon. |

| ~135 | C-5 | The carbon bearing the methyl group. |

| ~125 | C-3 | The carbon attached to the ester group. |

| ~52 | -OCH₃ | The carbon of the methyl ester group. |

| ~18 | 5-CH₃ | The carbon of the methyl group on the pyridine ring. |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR experiment is crucial for obtaining high-quality data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Methyl 5-Methylnicotinate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Spectrum of Methyl 5-Methylnicotinate

Based on the functional groups present in Methyl 5-Methylnicotinate, we can predict the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine ring) |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1725 | C=O stretch | Ester |

| ~1600-1450 | C=C and C=N stretch | Aromatic (Pyridine ring) |

| ~1300-1100 | C-O stretch | Ester |

Expert Insight: The position of the C=O stretching frequency can provide clues about the electronic environment of the ester. Electron-donating groups on the pyridine ring, such as the 5-methyl group, may slightly lower the C=O stretching frequency compared to Methyl Nicotinate.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. A solvent like isopropanol can be used for cleaning, followed by complete drying.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid Methyl 5-Methylnicotinate sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument will automatically perform the background subtraction.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Diagram of the ATR-FTIR Experimental Setup:

Caption: Simplified diagram of an ATR-FTIR setup.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Predicted Mass Spectrum of Methyl 5-Methylnicotinate

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Molecular Ion (M⁺˙): The molecular weight of Methyl 5-Methylnicotinate (C₈H₉NO₂) is 151.16 g/mol . Therefore, the molecular ion peak is expected at m/z = 151.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a peak at m/z = 120 (151 - 31).

-

Loss of the methyl ester group (-COOCH₃): The entire ester group can be lost, resulting in a fragment corresponding to the 5-methylpyridine cation at m/z = 92 (151 - 59).

-

Loss of a methyl radical from the ring (-CH₃): Loss of the methyl group from the pyridine ring would lead to a fragment at m/z = 136 (151 - 15).

-

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (using Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of Methyl 5-Methylnicotinate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC-MS Instrument Setup:

-

Set the appropriate GC parameters, including the injection temperature, oven temperature program, and carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned.

-

-

Data Acquisition:

-

Inject a small volume of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to Methyl 5-Methylnicotinate in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.

-

Diagram of the GC-MS Workflow:

Caption: A simplified workflow for GC-MS analysis.

Conclusion: A Multi-faceted Approach to Structural Elucidation

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. Methyl Nicotinate. National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

A Technical Guide to the Solubility of Methyl 5-Methylnicotinate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. Methyl 5-methylnicotinate, a key intermediate in the synthesis of various biologically active compounds, presents a solubility profile that is of significant interest to researchers in drug discovery and development.[1][2] This technical guide provides a comprehensive examination of the solubility of methyl 5-methylnicotinate, grounded in its fundamental physicochemical properties. While quantitative public data is limited, this document synthesizes qualitative information, explores the underlying chemical principles governing its solubility, and presents robust, field-proven experimental protocols for the precise determination of its thermodynamic solubility in various organic solvents. By offering a comparative analysis with structurally related compounds and detailing self-validating experimental workflows, this guide serves as an essential resource for scientists seeking to harness the full potential of this versatile molecule.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is paved with critical physicochemical challenges. Among the most fundamental of these is solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution.[3] For drug development professionals, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone for predicting in-vivo performance, designing effective dosage forms, and ensuring consistent manufacturing processes.[4]

Methyl 5-methylnicotinate (C₈H₉NO₂) is a pyridine derivative that serves as a vital precursor in the synthesis of novel pharmaceutical agents, including those targeting neurological disorders.[2][5] Its molecular structure, featuring a pyridine ring, an ester functional group, and a methyl substituent, dictates its interactions with various solvents, making a thorough understanding of its solubility profile indispensable. This guide delves into the theoretical and practical aspects of the solubility of methyl 5-methylnicotinate in organic solvents, providing researchers with the foundational knowledge and actionable protocols required for their work.

Physicochemical Profile of Methyl 5-Methylnicotinate

A molecule's solubility is intrinsically linked to its physical and chemical characteristics. The properties of methyl 5-methylnicotinate provide the basis for predicting and interpreting its behavior in different solvent systems.

| Property | Value | Source(s) |

| Chemical Name | Methyl 5-methylpyridine-3-carboxylate | [1][6] |

| Molecular Formula | C₈H₉NO₂ | [1][2][5] |

| Molecular Weight | 151.16 g/mol | [2][5][6] |

| Appearance | White to yellow solid/crystalline solid | [2][5] |

| Melting Point | 42 - 48 °C | [2][5][6] |

| Boiling Point | 90 °C @ 3 mmHg | [5][6] |

| Structure |  |

The structure is characterized by:

-

A pyridine ring : A heterocyclic aromatic ring containing a nitrogen atom. This feature introduces polarity and the potential for hydrogen bonding via the nitrogen lone pair.[7]

-

A methyl ester group (-COOCH₃) : This functional group is polar but lacks a hydrogen bond donor. It can act as a hydrogen bond acceptor.

-

A methyl group (-CH₃) on the pyridine ring: This substituent increases the molecule's lipophilicity (non-polar character) compared to its unsubstituted counterpart, methyl nicotinate.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet of solubility. A solute dissolves best in a solvent that has a similar polarity. The polarity of methyl 5-methylnicotinate is complex; it possesses both polar (pyridine ring, ester) and non-polar (methyl groups, aromatic ring face) characteristics.

-

Polar Solvents: These solvents have large dipole moments. They can be further divided into:

-

Protic Solvents (e.g., Methanol, Ethanol): These contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given methyl 5-methylnicotinate's ability to accept hydrogen bonds at its nitrogen and ester oxygen atoms, it is expected to be soluble in these solvents.[8]

-

Aprotic Solvents (e.g., Dimethylformamide, DMSO): These are polar but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can accept them. Their strong dipole moments can effectively solvate polar molecules. Methyl 5-methylnicotinate is reported to be soluble in dimethylformamide.[8]

-

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are not effective at solvating polar molecules. The solubility of methyl 5-methylnicotinate in these solvents is expected to be lower, driven primarily by the non-polar parts of its structure.

-

Intermediate Polarity Solvents (e.g., Chloroform, Ether): These solvents can engage in dipole-dipole interactions and can solvate molecules of intermediate polarity. Methyl 5-methylnicotinate is known to be soluble in chloroform and ether.[5][6][8]

Qualitative Solubility Summary

Based on available literature, the following qualitative solubility profile has been established.

| Solvent Class | Solvent | Reported Solubility | Source(s) |

| Polar Protic | Methanol, Ethanol | Soluble | [5][6][8] |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [8] |

| Intermediate Polarity | Chloroform, Ether | Soluble | [1][5][6][8] |

| Aqueous | Water | Limited Solubility | [1] |

This qualitative data underscores the compound's affinity for polar organic solvents, a direct consequence of its molecular structure.

Experimental Protocol: Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[4] The "shake-flask" method is the gold-standard technique for this determination due to its reliability and direct measurement of the equilibrium state.[4][9]

Core Principle

The protocol is designed to achieve a state of equilibrium between the undissolved solid compound and the dissolved compound in the solvent of choice. This is achieved by agitating an excess of the solid in the solvent for a prolonged period until the concentration of the dissolved solid in the supernatant no longer changes.[9][10]

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Materials and Equipment:

-

Methyl 5-methylnicotinate (solid)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of Slurry: Add an excess amount of solid methyl 5-methylnicotinate to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

-

Sealing: Securely seal the vial to prevent solvent evaporation, which would alter the concentration. For volatile solvents, using parafilm to reinforce the seal is advisable.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[9] It is crucial to establish the time to equilibrium by sampling at various time points (e.g., 12, 24, 48, 72 hours) in a preliminary experiment until the measured concentration plateaus.[9]

-

Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter (pre-warmed to the experimental temperature if necessary) and filter the solution into a clean, pre-weighed container or volumetric flask for dilution.[11] This step is critical to remove all undissolved microparticulates.

-

Quantification: Analyze the concentration of the filtered solution using a validated analytical method as described in the following section.

Analytical Quantification Methods

The final step of the solubility protocol is to accurately measure the concentration of the solute in the filtered supernatant.

Sources

- 1. CAS 29681-45-6: Methyl 5-methylnicotinate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. who.int [who.int]

- 10. pharmatutor.org [pharmatutor.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Potential of Methyl 5-Methylnicotinate: A Technical Guide for Drug Discovery and Development

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential biological activities of Methyl 5-Methylnicotinate (CAS 29681-45-6). While primarily recognized as a key intermediate in chemical synthesis, its structural similarity to other biologically active nicotinates warrants a thorough examination of its latent pharmacological potential. This guide will navigate the established applications, infer potential activities based on structural analogy, and propose a clear experimental framework for future research.

Introduction: Beyond a Synthetic Intermediate

Methyl 5-Methylnicotinate, also known as methyl 5-methylpyridine-3-carboxylate, is a pyridine derivative and an ester of 5-methylnicotinic acid.[1][2] Structurally, it is a close analog of methyl nicotinate, differing only by the presence of a methyl group at the 5-position of the pyridine ring. This seemingly minor structural modification can have significant implications for its chemical properties, metabolic stability, and biological activity.

Currently, the scientific literature predominantly describes Methyl 5-Methylnicotinate as a precursor in the synthesis of more complex molecules, most notably in the pharmaceutical and agrochemical industries.[3][4] However, its utility in cosmetic formulations for enhancing skin microcirculation suggests an inherent, if under-explored, biological activity.[5] This guide moves beyond its established role, providing a scientifically grounded perspective on its potential as a bioactive compound in its own right.

Established Role in Pharmaceutical Synthesis: The Rupatadine Pathway

The most well-documented application of Methyl 5-Methylnicotinate is as a crucial intermediate in the synthesis of the second-generation antihistamine, Rupatadine.[6][7] Rupatadine is a potent antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[8]

The synthetic pathway to Rupatadine leverages Methyl 5-Methylnicotinate as the starting material for constructing the (5-methylpyridin-3-yl)methyl moiety. The process involves the selective reduction of the ester group to form (5-methylpyridin-3-yl)methanol.[8][9] This alcohol is subsequently chlorinated to yield 5-methyl-3-(chloromethyl)pyridine, which is then used to alkylate desloratadine, ultimately forming Rupatadine.[9][10]

The causality behind this choice is clear: Methyl 5-Methylnicotinate provides the necessary pyridine core with the correct methylation pattern, and the ester functional group is an ideal handle for controlled reduction and subsequent chemical modification.

Caption: Synthetic pathway of Rupatadine from Methyl 5-Methylnicotinate.

Inferred Biological Activities: A Framework for Investigation

While direct experimental data on the biological activities of Methyl 5-Methylnicotinate is scarce, we can construct a robust hypothetical framework based on its structural analog, methyl nicotinate. This provides a logical starting point for future research.

Vasodilation and Microcirculation Enhancement

Authoritative Grounding: Methyl nicotinate is a well-known rubefacient and vasodilator. Its topical application causes localized erythema (redness) by stimulating the release of prostaglandin D2 (PGD2) from skin cells, which then acts on capillary endothelial cells to cause vasodilation. This mechanism is supported by studies showing that inhibitors of prostaglandin synthesis suppress the vasodilatory response.

Hypothesis for Methyl 5-Methylnicotinate: It is highly probable that Methyl 5-Methylnicotinate shares this vasodilatory property. The core nicotinic acid ester structure responsible for PGD2 release is conserved. This inferred activity is the likely basis for its inclusion in cosmetic products aimed at improving skin health and appearance by stimulating local blood flow.[5]

The 5-Methyl Group Distinction: The addition of the methyl group at the 5-position increases the molecule's lipophilicity. This could potentially enhance its rate of skin penetration and alter its pharmacokinetic profile compared to methyl nicotinate, possibly leading to a more potent or prolonged effect.